molecular formula C14H24O B14395014 Furan, 2,5-dipentyl- CAS No. 89834-67-3

Furan, 2,5-dipentyl-

Cat. No.: B14395014
CAS No.: 89834-67-3
M. Wt: 208.34 g/mol
InChI Key: CPUKFZVCDPDZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 2,5-dipentyl- is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its two pentyl groups attached at the 2 and 5 positions of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .

Industrial Production Methods

Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .

Mechanism of Action

The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 2,5-dipentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two pentyl groups enhances its hydrophobicity and may influence its reactivity compared to other furan derivatives .

Properties

CAS No.

89834-67-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,5-dipentylfuran

InChI

InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

CPUKFZVCDPDZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(O1)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.